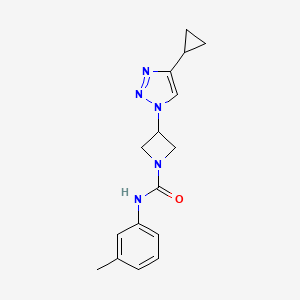
5-bromo-N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives is a multi-step process that has been explored in various research contexts. In one study, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the formation of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This compound was then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. The final target compounds were obtained by reacting this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic methods such as 1H-NMR, IR, and mass spectral data. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure of the sulfonamide derivatives .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamide derivatives are not explicitly detailed in the provided data. However, the antimicrobial and antiviral activities of these compounds suggest that they possess certain functional characteristics that enable them to interact with biological targets. For example, some of the synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents .
科学的研究の応用
Synthesis and Biological Evaluation
5-Bromo-N-(1-(thiazol-2-yl)piperidin-4-yl)thiophene-2-sulfonamide is a compound that has been explored within the context of various synthetic and biological research studies. Its structural analogs have demonstrated significant potential in the synthesis of new heterocyclic compounds and as intermediates for developing agents with antimicrobial, antitumor, and antibacterial properties.
Synthesis of Heterocyclic Compounds : Research focused on the synthesis of new heterocycles based on sulfonamide derivatives has revealed the potential for creating compounds with improved biological activities. Studies have shown the utility of sulfonamide-based reagents in synthesizing a wide range of heterocyclic compounds, including those with potential antimicrobial and antitumor applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antimicrobial and Antitumor Activity : Compounds synthesized from sulfonamide derivatives have been evaluated for their antimicrobial and antitumor efficacy. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown promising results against human tumor cell lines and bacteria, highlighting the therapeutic potential of these compounds (Hafez, Alsalamah, & El-Gazzar, 2017).
Carbonic Anhydrase Inhibition : Another area of interest is the inhibition of carbonic anhydrase isozymes, which are crucial for various physiological functions. Sulfonamide derivatives have been identified as potent inhibitors of these enzymes, making them candidates for the development of therapeutic agents targeting conditions like glaucoma, epilepsy, and cancer (Turkmen, Durgun, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).
Antiproliferative Agents : The development of antiproliferative agents using sulfonamide derivatives is another significant application. These compounds have been synthesized and tested against various cancer cell lines, showing potential as novel therapeutic agents for cancer treatment (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
作用機序
Target of action
They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological effects .
Biochemical pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological effects .
Result of action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S3/c13-10-1-2-11(20-10)21(17,18)15-9-3-6-16(7-4-9)12-14-5-8-19-12/h1-2,5,8-9,15H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBMDRHJHVWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


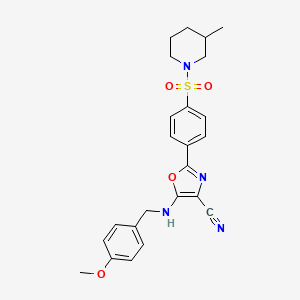
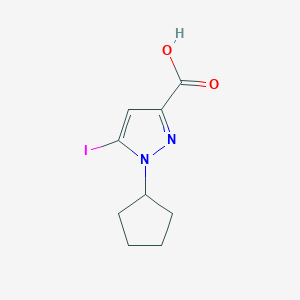
![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)
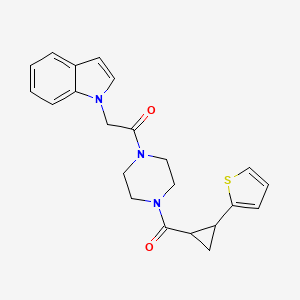

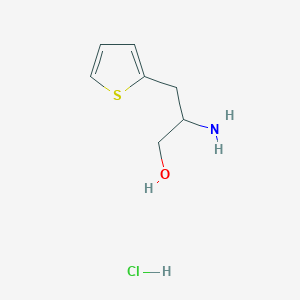
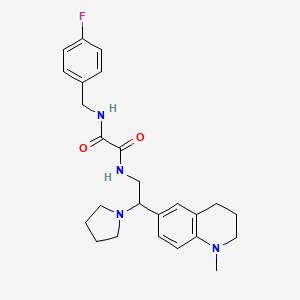
![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)
